Boc-DODA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

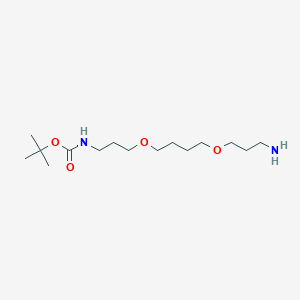

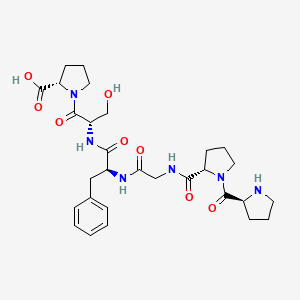

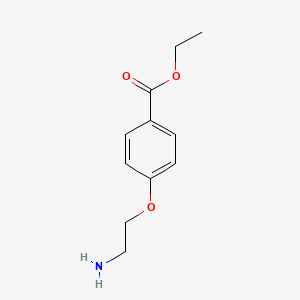

Boc-DODA is a peg derivative containing a Boc-protected amino group at one end and an amine at the other end . The Boc group can be deprotected to form a free amine under specific circumstances . It has a chemical formula of C15H32N2O4 .

Synthesis Analysis

The use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . Peptide thioesters can be directly and conveniently synthesized by Boc chemistry using a combination of mild acid deprotection (trifluoroacetic acid/trimethylsilyl bromide) and Merrifield resin .Molecular Structure Analysis

Boc-DODA has a molecular weight of 304.43 g/mol . Its molecular formula is C15H32N2O4 . The InChIKey of Boc-DODA is KBKPMBHJVGMJKX-UHFFFAOYSA-N .Chemical Reactions Analysis

Boc-DODA is involved in the Boc protection of amines, which is a common reaction in pharmaceutical research and development . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .Physical And Chemical Properties Analysis

Boc-DODA has a molecular weight of 304.43 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . It has a Rotatable Bond Count of 14 . Its Topological Polar Surface Area is 82.8 Ų .Relevant Papers Several papers have been retrieved that discuss Boc-DODA or related topics. For example, one paper discusses the evolution of l-DOPA 4,5-dioxygenase activity, which is encoded by the gene DODA . Another paper discusses the efficient, continuous N-Boc deprotection of amines using solid acid catalysts . Further analysis of these papers could provide more insights into the properties and applications of Boc-DODA.

Applications De Recherche Scientifique

1. N-Boc Deprotection in Deep Eutectic Solvents Boc-DODA is utilized in the deprotection of N-Boc derivatives using deep eutectic solvents (DES) as a reaction medium and catalyst. This method is efficient and sustainable, providing excellent yields across a variety of N-Boc derivatives .

Chemoselective BOC Protection

It offers a green and eco-friendly route for BOC protection of aliphatic and aromatic amines, amino acids, and amino alcohols in a catalyst and solvent-free media under mild conditions .

Enhancement of Photocatalytic Performance

Boc-DODA is involved in the synthesis of Co3O4 nanoparticles (NPs)-decorated BOC heterostructures, which are used to enhance photocatalytic performance. The microstructural, morphological, and compositional characterization indicates that these microspheres are composed of thin nanosheets with a 3D hierarchical morphology .

Mécanisme D'action

Target of Action

Boc-DODA is a linker containing a Boc-protected amino group and a terminal amine . The primary targets of Boc-DODA are the amino groups in various biochemical reactions . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Mode of Action

The mode of action of Boc-DODA involves the interaction of the compound with its targets, primarily amino groups. The Boc group in Boc-DODA is stable towards most nucleophiles and bases . The Boc group can be deprotected under mild acidic conditions to form the free amine . The terminal amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .

Biochemical Pathways

The biochemical pathways affected by Boc-DODA are primarily those involving amino groups. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .

Pharmacokinetics

Boc sciences’ clinical pharmacokinetics laboratory specializes in in vivo pk studies for drug candidates . They conduct clinical PK studies to demonstrate the drug ADME processes in the body over time through the analysis of biological samples and pharmacokinetic/pharmacodynamic (PK/PD) modeling data .

Result of Action

The result of Boc-DODA’s action is the formation of Boc-protected amines and amino acids . The Boc group can be deprotected under mild acidic conditions to form the free amine . The terminal amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .

Action Environment

For instance, the Boc group in Boc-DODA can be deprotected under mild acidic conditions . Therefore, the pH of the environment could potentially influence the action of Boc-DODA.

Propriétés

IUPAC Name |

tert-butyl N-[3-[4-(3-aminopropoxy)butoxy]propyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32N2O4/c1-15(2,3)21-14(18)17-9-7-13-20-11-5-4-10-19-12-6-8-16/h4-13,16H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKPMBHJVGMJKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCOCCCCOCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559547 |

Source

|

| Record name | tert-Butyl {3-[4-(3-aminopropoxy)butoxy]propyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-DODA | |

CAS RN |

275823-77-3 |

Source

|

| Record name | tert-Butyl {3-[4-(3-aminopropoxy)butoxy]propyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1339906.png)

![2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid](/img/structure/B1339917.png)